![molecular formula C17H12Cl2N2O3 B2569392 [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate CAS No. 866049-25-4](/img/structure/B2569392.png)
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid . Carbamates are often used in pesticides and fungicides .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Carbamates, for example, can undergo hydrolysis to form amines and carbon dioxide .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
Chlorophenols in Environmental Studies
Research on chlorophenols, which are structurally related to [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate due to the presence of chlorophenyl groups, focuses on their impact on aquatic environments. Chlorophenols are known for their moderate to high toxicity to both mammalian and aquatic life, depending on environmental conditions. They exhibit strong organoleptic effects and their persistence varies with the presence of biodegrading microflora (Krijgsheld & Gen, 1986).
Toxic Effects of Chlorophenols on Aquatic Life
Further exploring chlorophenols, studies have demonstrated their toxic effects on fish, indicating oxidative stress, immune system disruption, and potential endocrine dysfunction. These effects are both direct and indirect, influenced by chlorophenols and their metabolic products, highlighting the complexity of environmental contamination (Ge et al., 2017).
Synthetic Applications in Drug Development
The compound (S)-clopidogrel, which includes a chlorophenyl group, is a prominent example of how such structural motifs are integral to the development of therapeutic agents. (S)-clopidogrel, an antiplatelet drug, showcases the significance of chlorophenyl-containing compounds in medical chemistry. This highlights a potential area of research application for the compound , especially in exploring novel therapeutic agents (Saeed et al., 2017).
Environmental Persistence and Degradation
Studies on chlorophenols also delve into their environmental fate, including degradation pathways and the formation of dioxins, particularly in the context of waste incineration. This research area could be relevant for understanding the environmental impact and degradation behavior of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate, especially if it shares similar persistence or degradation characteristics (Peng et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c18-11-4-3-5-12(8-11)20-17(22)23-10-13-9-16(24-21-13)14-6-1-2-7-15(14)19/h1-9H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSGSFFVZNWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

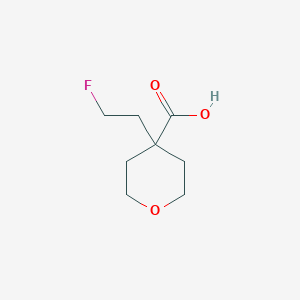
![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)
![5-Bromo-1-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2569313.png)
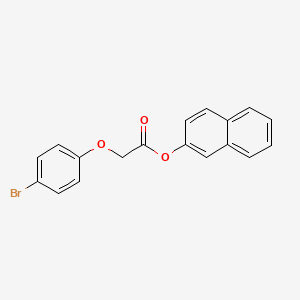
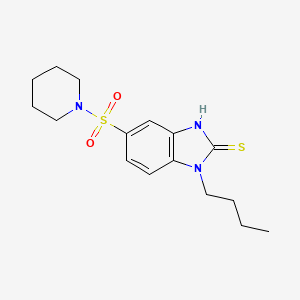
![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2569322.png)
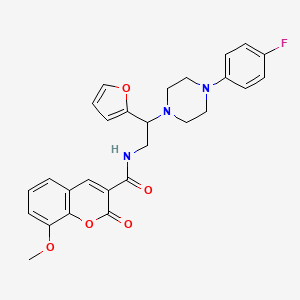
![7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2569324.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)
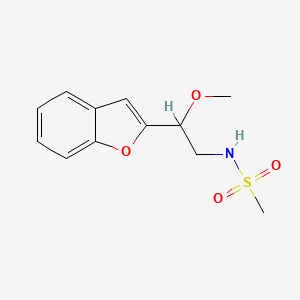

![2-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2569330.png)